molecular formula C24H15N3O3S B2580510 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 378208-05-0

4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2580510
CAS RN: 378208-05-0
M. Wt: 425.46
InChI Key: KJZPZKWRCZXIBK-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide, also known as PBIT, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Biological Activity
One of the key areas of research involves the synthesis of derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide and evaluating their biological activities. Patel and Dhameliya (2010) synthesized a series of compounds with structures related to 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide and assessed their antibacterial and antifungal activities. Preliminary results indicated promising antibacterial properties in some of the synthesized compounds, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).

Antiepileptic Potential
Asadollahi et al. (2019) reported on the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and their evaluation for antiepileptic activity. Certain compounds showed significant antiepileptic properties, demonstrating the therapeutic potential of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide derivatives in treating epilepsy (Asadollahi et al., 2019).

Anticancer Activity
Alafeefy et al. (2015) developed novel derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide with significant antitumor activity against various cancer cell lines. This study highlights the compound's potential in cancer research and therapy (Alafeefy et al., 2015).

Anti-Inflammatory Applications
Nikalje et al. (2015) synthesized derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide and evaluated them for anti-inflammatory activity. The study revealed promising anti-inflammatory properties, opening avenues for the development of new anti-inflammatory agents (Nikalje et al., 2015).

Material Science and Polymer Research
In material science, Xia et al. (2013) investigated the impact of phthalimide side chains, similar in structure to 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide, on the thermal stability and rubbing resistance of polyimides used in liquid crystal displays. The introduction of imide groups improved thermal stability and rubbing resistance, demonstrating the utility of this compound in developing advanced materials (Xia et al., 2013).

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O3S/c28-21(26-24-25-20(14-31-24)15-6-2-1-3-7-15)16-10-12-17(13-11-16)27-22(29)18-8-4-5-9-19(18)23(27)30/h1-14H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZPZKWRCZXIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide

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